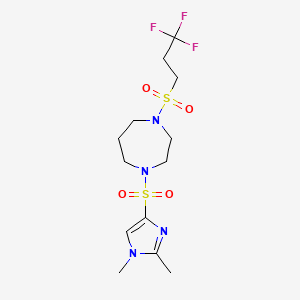
6,8-二氟-N-甲基-2,3,4,9-四氢-1H-咔唑-3-胺
描述
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a synthetic organic compound with the molecular formula C13H14F2N2. It is characterized by the presence of two fluorine atoms at the 6th and 8th positions, a methyl group attached to the nitrogen atom, and a tetrahydrocarbazole core structure.
科学研究应用
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
准备方法
The synthesis of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrocarbazole core, followed by the introduction of fluorine atoms at the 6th and 8th positions. The final step involves the methylation of the nitrogen atom. Reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and methylating agents like methyl iodide or dimethyl sulfate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
化学反应分析
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
作用机制
The mechanism of action of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects .
相似化合物的比较
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can be compared with other similar compounds, such as:
7,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine: This compound has similar structural features but differs in the position of fluorine atoms and the presence of two methyl groups on the nitrogen atom.
6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-amine: This compound lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c1-16-8-2-3-12-9(6-8)10-4-7(14)5-11(15)13(10)17-12/h4-5,8,16-17H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZYUGCBYNFXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)


![N-[2-(methylsulfanyl)phenyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2451817.png)





![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)

